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Cat. No.: B6318475 Get Quote

In the landscape of modern drug discovery and materials science, halogenated organic

compounds represent a cornerstone of innovation. The unique electronic properties and steric

profiles imparted by halogen atoms—particularly bromine and chlorine—offer medicinal

chemists and material scientists a powerful toolkit for modulating molecular properties such as

metabolic stability, binding affinity, and crystal packing. The molecular formula C10H10BrClO2,

in particular, presents a fascinating scaffold. Its inherent structural diversity, stemming from a

high degree of unsaturation and varied substitution patterns, gives rise to a vast number of

potential isomers, each with potentially unique biological activities and physical characteristics.

This guide, written from the perspective of a Senior Application Scientist, is intended for

researchers, scientists, and drug development professionals. It is not a rigid set of instructions

but rather an in-depth exploration of the principles and state-of-the-art techniques required to

confidently determine the molecular weight and elucidate the precise chemical formula and

structure of C10H10BrClO2 derivatives. We will delve into the causality behind experimental

choices, providing not just protocols, but a self-validating framework for analysis.

The Theoretical Foundation: From Formula to
Isomeric Possibilities
Before any experimental work commences, a thorough theoretical analysis is indispensable.

This foundational step allows us to predict key properties and anticipate the analytical
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challenges ahead.

Calculating the Molecular Weight and Mass
The molecular formula C10H10BrClO2 provides the necessary information to calculate both the

average molecular weight and the monoisotopic mass, two distinct values crucial for different

analytical techniques.[1][2] The calculation involves summing the atomic weights of the

constituent atoms.[3]

To perform this calculation, we use the atomic weights of the most common isotopes for

monoisotopic mass (primarily used in high-resolution mass spectrometry) and the weighted

average atomic masses for the molecular weight (useful for bulk property calculations).

Element Symbol
Atomic Weight
(amu)

Monoisotopic Mass
(amu)

Carbon C 12.011 12.00000

Hydrogen H 1.008 1.00783

Bromine Br 79.904 78.91834

Chlorine Cl 35.453 34.96885

Oxygen O 15.999 15.99491

Monoisotopic Mass Calculation: This is the mass of the molecule calculated using the mass of

the most abundant isotope of each element. It is the precise mass that is measured by high-

resolution mass spectrometry.

(10 * 12.00000) + (10 * 1.00783) + (1 * 78.91834) + (1 * 34.96885) + (2 * 15.99491) =

275.95526 Da

Several known compounds with the formula C10H10BrClO2 share this exact monoisotopic

mass.[3][4][5][6]

Average Molecular Weight Calculation: This is calculated using the weighted average of the

natural abundances of all stable isotopes of each element.
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(10 * 12.011) + (10 * 1.008) + (1 * 79.904) + (1 * 35.453) + (2 * 15.999) = 277.487 g/mol

Understanding the distinction between these two values is critical. When a high-resolution

mass spectrometer provides a mass of 275.9553, it is a strong confirmation of the elemental

composition C10H10BrClO2.

The Labyrinth of Isomerism
A single molecular formula can represent numerous distinct molecules called isomers. For

C10H10BrClO2, the potential for isomerism is immense, encompassing both constitutional

isomerism and stereoisomerism.

Constitutional Isomers: These isomers have the same molecular formula but different

connectivity of atoms. This can manifest as:

Positional Isomerism: The halogen atoms, oxygen-containing functional groups (e.g.,

esters, ethers, carboxylic acids), and alkyl groups can be attached at various positions on

the carbon skeleton.

Functional Group Isomerism: The atoms can be arranged to form different functional

groups, such as a carboxylic acid, an ester, or a ketone with an ether linkage.

Skeletal Isomerism: The ten carbon atoms can form different backbones, such as a

substituted naphthalene ring system or a phenyl ring with a four-carbon side chain.

The PubChem database lists several constitutional isomers for C10H10BrClO2, illustrating this

diversity[3]:

Propan-2-yl 5-bromo-2-chlorobenzoate[5]

Methyl 2-bromo-3-(4-chlorophenyl)propanoate[6]

2-bromo-1-(5-chloro-2-methoxy-4-methylphenyl)ethanone[4]

Stereoisomers: These isomers have the same connectivity but differ in the spatial

arrangement of their atoms. For C10H10BrClO2 derivatives, this can include:
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Enantiomers (Optical Isomers): Molecules with a chiral center (a carbon atom bonded to

four different groups) will be non-superimposable mirror images.

Diastereomers: Molecules with multiple chiral centers can have stereoisomers that are not

mirror images.

The sheer number of possible isomers underscores why a simple molecular weight

determination is insufficient. A combination of sophisticated analytical techniques is required for

unambiguous structure elucidation.

The Analytical Workflow: A Multi-Pillar Approach to
Structure Elucidation
Confirming the molecular formula and elucidating the specific structure of a C10H10BrClO2

derivative requires a synergistic workflow. The primary pillars of this process are Mass

Spectrometry (MS) for molecular formula confirmation, Nuclear Magnetic Resonance (NMR)

spectroscopy for mapping the molecular structure, and Elemental Analysis (EA) for orthogonal

validation of elemental composition.
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Structure Elucidation Workflow

Unknown C10H10BrClO2 Derivative

High-Resolution Mass Spectrometry (HRMS)

1D & 2D NMR Spectroscopy
(1H, 13C, COSY, HSQC, HMBC)

Elemental Analysis (EA)

Confirm Molecular Formula
(e.g., C10H10BrClO2)

Analyze Isotopic Pattern
(Br & Cl Signature)

Final Validated Structure

Determine C-H Framework
& Connectivity

Proposed Structure

Confirm Elemental Ratios
& Purity

Click to download full resolution via product page

A typical workflow for structure elucidation.
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Mass Spectrometry: The First Gatekeeper
High-Resolution Mass Spectrometry (HRMS) is the cornerstone for determining the elemental

composition of a molecule.[7] Its power lies in its ability to measure mass with extremely high

precision, allowing differentiation between compounds with the same nominal mass but

different elemental formulas.

Causality: The Isotopic Signature of Bromine and Chlorine A key feature that immediately

signals the presence of bromine and/or chlorine in a mass spectrum is their unique isotopic

distribution.[8]

Chlorine has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This

results in a characteristic M+2 peak (a peak two mass units higher than the molecular ion)

with an intensity that is approximately one-third of the molecular ion (M) peak.[9] The ratio is

roughly 3:1.[8][10]

Bromine also has two stable isotopes: ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance).

This leads to an M+2 peak that is nearly equal in intensity to the molecular ion (M) peak.[9]

[11] The ratio is approximately 1:1.[8][10]

For a molecule containing one bromine and one chlorine atom, like C10H10BrClO2, the mass

spectrum will exhibit a complex cluster of peaks for the molecular ion. The most intense peak

(M) will correspond to the molecule containing ³⁵Cl and ⁷⁹Br. There will be significant peaks at

M+2 (containing either ³⁷Cl and ⁷⁹Br or ³⁵Cl and ⁸¹Br) and M+4 (containing ³⁷Cl and ⁸¹Br). The

relative intensities of this cluster are a definitive fingerprint for the presence of one Br and one

Cl atom.

Number of Halogen Atoms M : M+2 Ratio (Approx.)
M : M+2 : M+4 Ratio
(Approx.)

1 Chlorine (Cl) 3 : 1 -

1 Bromine (Br) 1 : 1 -

2 Chlorine (Cl2) - 9 : 6 : 1

2 Bromine (Br2) - 1 : 2 : 1

1 Cl and 1 Br - 3 : 4 : 1
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Protocol 1: High-Resolution Mass Spectrometry (HRMS) Analysis

Sample Preparation:

Accurately weigh approximately 1 mg of the purified derivative.

Dissolve the sample in 1 mL of a high-purity solvent (e.g., methanol, acetonitrile) to create

a 1 mg/mL stock solution.

Further dilute the stock solution to a final concentration of 1-10 µg/mL in a 50:50 mixture of

methanol and water, often with 0.1% formic acid to promote protonation for positive ion

mode.[7]

Ensure the sample is fully dissolved; filter if any particulate matter is present.

Instrument Calibration:

Calibrate the high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) according to the

manufacturer's instructions using a standard calibration solution. Calibration is essential

for achieving high mass accuracy.[7]

Data Acquisition:

Ionization Method: Electrospray Ionization (ESI) is a common "soft" ionization technique

suitable for many organic molecules, as it minimizes fragmentation.[12]

Analysis Mode: Perform the analysis in both positive (ESI+) and negative (ESI-) ion modes

to maximize the chance of observing the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

Mass Range: Set a wide mass range (e.g., m/z 100-1000) to ensure capture of the

molecular ion and any potential fragments.

Infusion: Introduce the sample directly into the ion source via a syringe pump at a low flow

rate (e.g., 5-10 µL/min).

Data Analysis:
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Identify the molecular ion cluster. For C10H10BrClO2 in positive mode, this will be the

[M+H]⁺ ion cluster around m/z 276.9625.

Use the instrument software to calculate the elemental composition from the measured

accurate mass of the monoisotopic peak. The calculated formula should match

C10H10BrClO2 with a mass error of less than 5 ppm.

Compare the observed isotopic pattern of the molecular ion cluster with the theoretically

predicted pattern for a compound containing one bromine and one chlorine atom.

NMR Spectroscopy: The Structural Architect
While MS confirms what atoms are present, Nuclear Magnetic Resonance (NMR) spectroscopy

reveals how they are connected. It is the most powerful tool for elucidating the detailed

structure of an organic molecule.[1][13] For C10H10BrClO2 derivatives, ¹H and ¹³C NMR are

fundamental.

¹H NMR: Provides information about the number of different types of protons, their relative

numbers (integration), and their neighboring protons (splitting patterns). Protons on aromatic

rings typically appear in the 6.5-8.0 ppm region.[14]

¹³C NMR: Shows the number of unique carbon environments in the molecule. Aromatic

carbons typically resonate between 120-150 ppm.[14] The presence of electronegative

atoms like O, Cl, and Br will shift the signals of adjacent carbons further downfield.

Causality: Why NMR is Decisive For a series of C10H10BrClO2 isomers, MS data will be

identical. However, their NMR spectra will be unique fingerprints. For example, the substitution

pattern on an aromatic ring dramatically changes the splitting patterns and chemical shifts of

the aromatic protons. A para-substituted ring will show a simpler, more symmetric pattern than

a meta- or ortho-substituted ring.[14] Two-dimensional (2D) NMR experiments like COSY

(Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are then

used to piece together the full structure by identifying which protons are coupled to each other

and which protons are attached to which carbons.

Protocol 2: ¹H and ¹³C NMR Analysis

Sample Preparation:
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Amount: For a standard NMR instrument, use 5-25 mg for ¹H NMR and 50-100 mg for ¹³C

NMR.[2]

Solvent: Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃). The deuterated solvent is used to avoid overwhelming solvent signals in the ¹H

spectrum.[15]

Purity: Ensure the sample is free of solid particles, which can degrade spectral quality.

Filter the solution through a pipette with a small cotton or glass wool plug directly into a

clean, dry NMR tube.[15]

Standard: Tetramethylsilane (TMS) is often added as an internal standard to reference the

chemical shift scale to 0 ppm, although residual solvent peaks can also be used for

referencing.[2]

Data Acquisition:

Acquire a standard one-dimensional (1D) ¹H spectrum.

Acquire a proton-decoupled 1D ¹³C spectrum. This is a longer experiment due to the low

natural abundance of the ¹³C isotope.

If the structure is not immediately obvious from the 1D spectra, acquire 2D NMR data

(e.g., COSY, HSQC, HMBC) to establish connectivities.

Data Analysis:

¹H Spectrum:

Assign chemical shifts (δ) to each signal.

Integrate the signals to determine the relative number of protons for each signal.

Analyze the multiplicity (singlet, doublet, triplet, etc.) to deduce the number of

neighboring protons.

¹³C Spectrum:
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Count the number of signals to determine the number of unique carbon environments.

This can provide clues about molecular symmetry.

2D Spectra:

Use COSY to identify proton-proton couplings (H-C-C-H).

Use HSQC to identify direct one-bond proton-carbon correlations (C-H).

Use HMBC to identify long-range (2-3 bond) proton-carbon correlations, which is critical

for connecting different fragments of the molecule.

Elemental Analysis: The Final Checkpoint
Elemental Analysis (EA) provides a quantitative determination of the mass percentages of

carbon, hydrogen, and other elements in a sample. It serves as a crucial, independent

verification of the molecular formula determined by HRMS. For halogenated compounds, this

technique confirms the ratio of elements and the overall purity of the synthesized derivative.

The most common method is combustion analysis.[16]

Causality: An Orthogonal Validation While HRMS provides a highly precise mass-to-charge

ratio, elemental analysis provides the percentage composition of the elements.[17] If a

synthesized compound is pure, the experimentally determined percentages of C and H should

match the theoretical values calculated from the formula C10H10BrClO2 within a narrow

margin (typically ±0.4%). This provides a high degree of confidence that the sample is indeed

the desired compound and is free from significant impurities.

Conclusion: A Unified Strategy for Certainty
The determination of the molecular weight and formula of a C10H10BrClO2 derivative is a

multi-faceted process that relies on the convergence of evidence from several analytical

techniques. A high-resolution mass spectrum provides the molecular formula with high

confidence, particularly when the characteristic isotopic pattern of bromine and chlorine is

observed. However, given the vast isomeric possibilities, this information alone is insufficient.

Unambiguous structure elucidation is only achieved through the detailed mapping provided by

1D and 2D NMR spectroscopy. Finally, elemental analysis offers a fundamental, quantitative

confirmation of the elemental composition, validating the purity of the material under
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investigation. By judiciously applying this integrated workflow, researchers can navigate the

complexities of these halogenated scaffolds with a high degree of scientific rigor and certainty.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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